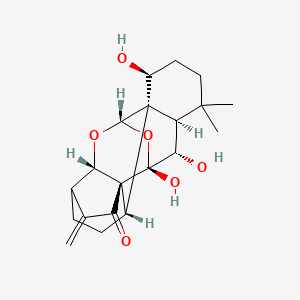
Propargyl-PEG4-methylamine
Übersicht
Beschreibung
Propargyl-PEG4-Methylamine is a PEG derivative containing a propargyl group and a methylamine group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The methylamine group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc .
Synthesis Analysis
Propargyl-PEG4-methylamine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Molecular Structure Analysis
The molecular weight of Propargyl-PEG4-Methylamine is 245.3 g/mol . Its molecular formula is C12H23NO4 . It contains a total of 39 bonds; 16 non-H bonds, 1 multiple bond, 13 rotatable bonds, 1 triple bond, 1 secondary amine (aliphatic), and 4 ethers (aliphatic) .Chemical Reactions Analysis
The propargyl group in Propargyl-PEG4-Methylamine can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis
The molecular weight of Propargyl-PEG4-Methylamine is 245.32 g/mol . Its molecular formula is C12H23NO4 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .Wissenschaftliche Forschungsanwendungen
Synthesis of Propargyl Derivatives
Propargyl-PEG4-methylamine: serves as a versatile building block in the synthesis of propargyl derivatives. These derivatives are valuable intermediates in organic synthesis, enabling the construction of complex molecular architectures. The propargyl group’s reactivity allows for subsequent transformations, such as cycloadditions, leading to a variety of heterocyclic compounds .
“Click Chemistry” Reactions
This compound is instrumental in “click chemistry”, particularly in azide-alkyne cycloaddition reactions. The terminal alkyne group of Propargyl-PEG4-methylamine reacts with azides to form stable triazole linkages, which are pivotal in the development of new pharmaceuticals, polymers, and bioconjugates .
PEGylation of Therapeutic Molecules
The PEG spacer in Propargyl-PEG4-methylamine enhances the solubility and stability of therapeutic molecules when used for PEGylation. This modification can improve the pharmacokinetics of drugs, increasing their circulation time and reducing immunogenicity .
Development of Bioconjugates
Propargyl-PEG4-methylamine is used to create bioconjugates by linking the PEGylated compound to biomolecules such as peptides, antibodies, or nucleic acids. This conjugation is crucial for targeted drug delivery systems, diagnostic assays, and imaging agents .
Surface Modification
The compound’s ability to react with various functional groups makes it suitable for surface modification. This application is significant in creating anti-fouling surfaces, enhancing biocompatibility, and immobilizing biomolecules on surfaces for biosensor development .
Polymer and Material Science
In polymer and material science, Propargyl-PEG4-methylamine is used to synthesize novel polymers with specific properties. Its incorporation into polymer chains can introduce reactive sites for further functionalization or cross-linking, leading to materials with tailored mechanical and chemical properties .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-3-5-14-7-9-16-11-12-17-10-8-15-6-4-13-2/h1,13H,4-12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXPKKWHNGLMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG4-methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















